molecular formula C19H15NaO4 B6593626 Warfarin sodium CAS No. 67430-45-9

Warfarin sodium

Cat. No.: B6593626
CAS No.: 67430-45-9
M. Wt: 330.3 g/mol
InChI Key: KYITYFHKDODNCQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone in the presence of a base, followed by the addition of sodium hydroxide to form the sodium salt . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction mixture is carefully monitored for pH and temperature to ensure consistent product quality. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Warfarin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .

Properties

IUPAC Name

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITYFHKDODNCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035010
Record name Sodium warfarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998)
Record name WARFARIN SODIUM
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CAS No.

129-06-6, 5543-79-3
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Warfarin sodium [USP]
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Record name 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium warfarin
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Record name Warfarin sodium
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Record name WARFARIN SODIUM
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Synthesis routes and methods

Procedure details

Warfarin sodium is prepared by refluxing the pure warfarin acid with an excess of sodium carbonate in a polar solvent such as acetone or butanone, which may be either anhydrous or contain from about 1% to about 10% water. The unreacted sodium carbonate is preferably removed by filtration. The product is isolated by evaporating the solvent to dryness or by precipitating the salt by addition of a nonpolar solvent such as hexane, cyclohexane, heptane and the like, and filtering and drying the precipitate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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